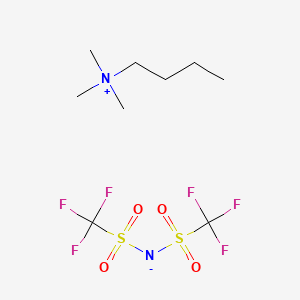

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide

Description

The exact mass of the compound Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;butyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.C2F6NO4S2/c1-5-6-7-8(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGKJXQWZSFJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047920 | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258273-75-5 | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Application of [BTM][TFSI]

Executive Technical Summary

[BTM][TFSI] (CAS: 258273-75-5) represents a class of quaternary ammonium ionic liquids (ILs) distinguished by exceptional electrochemical stability and thermal robustness. Unlike imidazolium-based ILs (e.g., [BMIM][TFSI]), the [BTM] cation lacks an acidic proton at the C2 position, rendering it chemically inert against strong bases and reducing side reactions in electrochemical applications.

For drug development and research professionals, [BTM][TFSI] serves two critical roles:

-

Reaction Media: A highly stable, non-volatile solvent for conducting air-sensitive or high-temperature API (Active Pharmaceutical Ingredient) synthesis.

-

Electrochemical electrolyte: A reference standard for high-voltage electrochemical windows (up to ~5.7 V), essential for biosensor development and electropolymerization of passivating films.

Critical Safety Notice: unlike some "green" ILs, [BTM][TFSI] is classified as acutely toxic (Oral/Dermal) and corrosive. Strict PPE and containment protocols are mandatory.

Molecular Architecture & Synthesis Strategy

Chemical Identity[1][2][3]

-

IUPAC Name: N-butyl-N,N,N-trimethylammonium bis(trifluoromethanesulfonyl)imide[1]

-

Cation: [

] -

Anion: [TFSI]

(Bis(trifluoromethanesulfonyl)imide)[2][3] -

Molecular Weight: 396.37 g/mol

Synthesis Protocol: Anion Metathesis

The highest purity [BTM][TFSI] is synthesized via a metathesis reaction between a halide precursor and a lithium imide salt. This protocol ensures the removal of halide impurities, which are detrimental to viscosity and electrochemical performance.

Reagents:

-

Butyltrimethylammonium chloride ([BTM]Cl) (>98%)

-

Lithium bis(trifluoromethanesulfonyl)imide (Li[TFSI]) (>99%)

-

Deionized Water (18.2 MΩ·cm)

-

Dichloromethane (DCM) (HPLC Grade)

-

Silver Nitrate (AgNO

) solution (0.1 M) for testing.

Step-by-Step Methodology:

-

Stoichiometric Dissolution: Dissolve [BTM]Cl (1.0 eq) and Li[TFSI] (1.1 eq) separately in minimal deionized water. The slight excess of Li[TFSI] drives the equilibrium.

-

Mixing & Phase Separation: Combine the solutions under vigorous stirring for 4 hours at room temperature. [BTM][TFSI] is hydrophobic and will form a dense, separate bottom layer.

-

Extraction: Decant the aqueous top layer. Dissolve the IL bottom layer in DCM to lower viscosity and facilitate washing.

-

Purification (The Halide Wash): Wash the DCM/IL phase with deionized water in a separatory funnel multiple times.

-

Validation Step: After each wash, test the aqueous waste with a drop of AgNO

. A white precipitate (AgCl) indicates remaining chloride. Repeat washing until the test is negative (clear).

-

-

Solvent Removal: Remove DCM via rotary evaporation.

-

Vacuum Drying: Dry the final product under high vacuum (<1 mbar) at 70°C for 24 hours to remove trace water. Water content should be confirmed <100 ppm via Karl Fischer titration.

Synthesis Workflow Visualization

Figure 1: Critical path for the synthesis and purification of [BTM][TFSI], emphasizing the halide validation loop.

Physicochemical Data Matrix

The following data aggregates high-reliability measurements for [BTM][TFSI]. Note that viscosity is highly sensitive to water impurities; values below assume <100 ppm water content.

| Property | Value | Conditions | Relevance |

| Physical State | Liquid | @ 25°C | Room temperature ionic liquid (RTIL).[3] |

| Melting Point | 12°C - 17°C | - | Easy handling without heating equipment. |

| Density | 1.40 g/cm³ | @ 20°C | Significantly denser than water/organics. |

| Viscosity | 99 - 140 cP | @ 25°C | ~100x water. Requires heating for rapid filtration. |

| Conductivity | 1.6 - 2.1 mS/cm | @ 25°C | Moderate. Increases to >50 mS/cm at 200°C. |

| Electrochem Window | ~5.7 V | vs. Li/Li⁺ | Wide window allows high-voltage redox studies.[4] |

| Thermal Stability | > 350°C | Suitable for high-temp catalysis. | |

| Water Solubility | Immiscible | - | Hydrophobic anion [TFSI] dominates. |

Expert Insight on Viscosity:

The viscosity of [BTM][TFSI] follows the Vogel-Fulcher-Tammann (VFT) equation rather than Arrhenius behavior, indicating its nature as a fragile glass-forming liquid.

Electrochemical & Application Logic

[BTM][TFSI] is unique because the quaternary ammonium cation is electrochemically robust. Unlike imidazolium cations, which can be reduced at cathodic potentials or deprotonated to form carbenes, [BTM] remains stable.

Electrochemical Stability Window (ESW)

The ESW is defined by the cathodic limit (reduction of

-

Cathodic Limit: ~ -3.2 V vs Fc/Fc⁺

-

Anodic Limit: ~ +2.5 V vs Fc/Fc⁺

-

Total Window: ~5.7 V

Application in Pharmaceutical Workflows

While toxic, [BTM][TFSI] is valuable in Pre-clinical API Synthesis :

-

Electropolymerization: Used as a solvent to create passivating polymer films (e.g., poly(bisphenol A)) on carbon electrodes for sensors.[5]

-

Transition Metal Catalysis: The non-coordinating nature of the [TFSI] anion prevents catalyst poisoning, making it ideal for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) used in drug synthesis.

Utility Logic Diagram

Figure 2: Mapping physicochemical properties to specific research applications in electrochemistry and synthesis.

Safety & Handling (GHS Classification)

Warning: [BTM][TFSI] is not a benign solvent. It requires handling in a fume hood with appropriate chemical resistant gloves (Nitrile/Neoprene).

-

Signal Word: DANGER

-

Hazard Statements:

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. While hydrophobic, the [TFSI] anion can absorb atmospheric moisture over time, affecting viscosity and electrochemical baselines.

References

-

TCI Chemicals. Butyltrimethylammonium Bis(trifluoromethanesulfonyl)imide Product Specification (Product No. B3233). Retrieved from

-

Sigma-Aldrich. Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide Safety Data Sheet (SDS). Retrieved from

-

Abbas, Q., et al. (2013). Poly(bisphenol) Polymers as Passivating Agents for Carbon Electrodes in Ionic Liquids. Journal of Physical Chemistry C. Retrieved from

- Giffin, G. A., et al.Transport Properties of Ionic Liquids for High Temperature Electrochemical Applications. (General reference on TFSI-based IL conductivity).

-

PubChem. Compound Summary: Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide (CID 12991988). Retrieved from

Sources

- 1. Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | C9H18F6N2O4S2 | CID 12991988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-DIETHYL-N-METHYL-N-(2-METHOXYETHYL)AMMONIUM BIS(TRIFLUOROMETHANE SULUFONYL)IMIDE | 464927-84-2 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, an ionic liquid of significant interest in various fields, including electrochemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical methods for quality control, structural elucidation, and the study of intermolecular interactions.

Introduction to Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide ([BTA][TFSI])

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, also known as [N4111][NTf2], is a quaternary ammonium-based ionic liquid. It consists of a butyltrimethylammonium cation and a bis(trifluoromethylsulfonyl)imide anion. Its molecular structure confers properties such as low vapor pressure, high thermal stability, and electrochemical stability.

Chemical Structure:

-

Cation: Butyltrimethylammonium ([C₄H₉N(CH₃)₃]⁺)

-

Anion: Bis(trifluoromethylsulfonyl)imide ([(CF₃SO₂)₂N]⁻)

Key Properties:

| Property | Value |

| Molecular Formula | C₉H₁₈F₆N₂O₄S₂ |

| Molecular Weight | 396.37 g/mol |

| CAS Number | 258273-75-5 |

| Appearance | Colorless to pale yellow liquid |

The unique properties of [BTA][TFSI] are intrinsically linked to its molecular structure and the interactions between the cation and anion. Spectroscopic techniques are indispensable tools for probing these features at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and dynamics. For ionic liquids like [BTA][TFSI], multinuclear NMR (¹H, ¹³C, ¹⁹F) provides a wealth of information.

Theoretical Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin align either with or against the field. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the emitted signal as the nuclei relax, a spectrum is generated. The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter and is highly sensitive to the local electronic environment of the nucleus.

Experimental Protocol: A Self-Validating System

A robust NMR analysis of [BTA][TFSI] requires careful sample preparation and instrument setup to ensure data integrity and reproducibility.

Diagram: NMR Experimental Workflow

Caption: General workflows for FTIR and Raman spectroscopic analysis.

FTIR Spectroscopy Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method for ionic liquids. A small drop of [BTA][TFSI] is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is suitable for viscous liquids.

-

Transmission: A thin film of the ionic liquid can be pressed between two IR-transparent salt plates (e.g., KBr or NaCl). The path length needs to be carefully controlled to avoid detector saturation.

-

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or salt plates is collected first.

-

The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

-

Co-addition of multiple scans (e.g., 32 or 64) is performed to improve the signal-to-noise ratio.

-

Raman Spectroscopy Methodology:

-

Sample Preparation:

-

A small amount of the neat ionic liquid can be placed in a glass vial or a quartz cuvette.

-

For micro-Raman, a drop of the sample can be placed on a microscope slide.

-

-

Data Acquisition:

-

A laser (e.g., 532 nm or 785 nm) is focused onto the sample. The choice of laser wavelength is important to avoid fluorescence from the sample or impurities.

-

The scattered light is collected and dispersed onto a detector.

-

Acquisition time and laser power should be optimized to obtain a good signal without causing sample degradation.

-

Data Interpretation and Expected Spectra

The vibrational spectra of [BTA][TFSI] are a superposition of the vibrational modes of the butyltrimethylammonium cation and the bis(trifluoromethylsulfonyl)imide anion.

Key Vibrational Modes of the [TFSI]⁻ Anion:

The [TFSI]⁻ anion can exist in two main conformations, cis (C₁) and trans (C₂), which can be distinguished by their vibrational spectra. Raman spectroscopy is particularly sensitive to these conformational changes. [1] Table of Key Vibrational Frequencies (Illustrative):

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~2900-3000 | C-H stretching (cation) | FTIR & Raman |

| ~1470 | CH₂ scissoring (cation) | FTIR & Raman |

| ~1350 | SO₂ asymmetric stretching (anion) | FTIR |

| ~1190 | CF₃ symmetric stretching (anion) | FTIR & Raman |

| ~1135 | SO₂ symmetric stretching (anion) | FTIR |

| ~1055 | S-N-S asymmetric stretching (anion) | FTIR |

| ~790 | CF₃ rocking (anion) | FTIR & Raman |

| ~740 | S-N-S symmetric stretching (anion) | Raman |

Note: Peak positions can be influenced by intermolecular interactions and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principles and Applicability

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For a molecule to be UV-Vis active, it must contain chromophores, which are functional groups with π-electrons or non-bonding electrons that can undergo these transitions.

For Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, neither the quaternary ammonium cation nor the bis(trifluoromethylsulfonyl)imide anion possesses significant chromophores that absorb in the typical UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is generally not used for the structural characterization of this ionic liquid. However, it can be a useful tool for:

-

Purity Assessment: Detecting the presence of chromophoric impurities, such as aromatic compounds or degradation products, which would appear as absorbance peaks.

-

Formulation Analysis: Quantifying the concentration of a UV-Vis active drug or other component dissolved in the ionic liquid.

Experimental Considerations

If UV-Vis spectroscopy is employed for purity analysis, the following protocol can be used:

-

Sample Preparation: Prepare a dilute solution of [BTA][TFSI] in a UV-transparent solvent (e.g., acetonitrile or water). A neat spectrum can also be acquired, but a short path length cuvette (e.g., 1 mm) may be necessary to avoid detector saturation at shorter wavelengths.

-

Data Acquisition:

-

Acquire a baseline spectrum of the pure solvent.

-

Acquire the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 190-800 nm).

-

A pure sample of [BTA][TFSI] is expected to be largely transparent above 220 nm. The presence of any significant absorbance bands in this region may indicate the presence of impurities.

Conclusion

The spectroscopic characterization of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a multi-faceted process that relies on the complementary information provided by NMR, FTIR, and Raman spectroscopy. NMR provides detailed structural information about the cation and anion, while vibrational spectroscopy offers insights into the functional groups, conformational states, and intermolecular interactions. UV-Vis spectroscopy, while not a primary tool for structural elucidation of the pure ionic liquid, serves as a valuable method for assessing purity. By employing these techniques in a systematic and rigorous manner, researchers can ensure the quality and gain a deeper understanding of the molecular characteristics of this important ionic liquid.

References

-

PubChem. Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide. [Link]

-

RoCo Global. Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, >99%. [Link]

- K. Damodaran, Recent advances in NMR spectroscopy of ionic liquids, Prog. Nucl. Magn. Reson. Spectrosc., 2022, 129, 1-27.

- J. C. D. Lopes, A. A. H. Pádua, Vibrational Spectroscopy of Ionic Liquids, Chem. Rev., 2017, 117, 8, 5972-6006.

- C. M. Burba, et al., Liquid Structure of Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids Assessed by FT-IR Spectroscopy, J. Phys. Chem. B, 2017, 121, 14, 3099-3110.

- M. Castriota, et al., Thermal analysis and Raman spectra of different phases of the ionic liquid butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, J. Raman Spectrosc., 2012, 43, 11, 1663-1670.

- D. A. Skoog, F. J. Holler, S. R. Crouch, Principles of Instrumental Analysis, 7th ed., Cengage Learning, 2017.

- J. W. Robinson, E. M. S. Frame, G. M. Frame II, Practical Handbook of Spectroscopy, 2nd ed., CRC Press, 2005.

- R. Ozawa, et al., Conformational Equilibrium of Bis(trifluoromethanesulfonyl) Imide Anion of a Room-Temperature Ionic Liquid: Raman Spectroscopic Study and DFT Calculations, J. Phys. Chem. B, 2005, 109, 4, 1622-1627.

- A. P. Abbott, G. Capper, D. L. Davies, R. K. Rasheed, V. Shikotra, Preparation of novel, moisture-stable, Lewis-acidic ionic liquids containing quaternary ammonium salts with functional side chains, Inorg. Chem., 2005, 44, 19, 6497-6499.

-

Bruker Corporation. Guide to Raman Spectroscopy. [Link]

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

- H. G. M. Edwards, E. A. Carter, D. W. Farwell, A. C. Williams, Raman spectroscopy of air- and water-sensitive samples, J. Raman Spectrosc., 1994, 25, 7-8, 561-566.

Sources

An In-Depth Technical Guide to the Phase Behavior of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide

Foreword for the Researcher

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the phase behavior of the ionic liquid Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, commonly abbreviated as [N₄₁₁₁][NTf₂] or [C₄C₁C₁C₁N][Tf₂N]. As an ionic liquid, a salt with a melting point near or below room temperature, [N₄₁₁₁][NTf₂] exhibits a complex and fascinating series of phase transitions that are highly dependent on its thermal history. Understanding these transitions is paramount for its application in diverse fields such as electrochemistry, catalysis, and as a medium for pharmaceutical compounds.[1][2] This guide moves beyond a simple recitation of data, providing in-depth explanations for the observed phenomena and detailed, field-proven protocols for their characterization.

Physicochemical Landscape of [N₄₁₁₁][NTf₂]

[N₄₁₁₁][NTf₂] is comprised of a quaternary ammonium cation, Butyltrimethylammonium ([N₄₁₁₁]⁺), and a non-coordinating anion, bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[3][4] This combination imparts properties such as high thermal stability and hydrophobicity.[1] The subtle interplay of coulombic forces, van der Waals interactions, and hydrogen bonding governs its rich phase behavior.

Core Thermal Transitions: A Multifaceted Profile

The thermal behavior of [N₄₁₁₁][NTf₂] is not defined by a single melting point but rather a series of transitions that are profoundly influenced by the rate of heating and cooling. This ionic liquid is a glass-forming liquid, meaning it can exist in a non-crystalline, amorphous solid state.[5]

Upon cooling from the liquid state, [N₄₁₁₁][NTf₂] can undergo a broad crystallization event.[6] However, its phase behavior upon heating from a solidified state is markedly more complex, revealing several distinct transitions. These transitions are summarized in the table below, with data synthesized from differential scanning calorimetry (DSC) studies.[5][6]

| Thermal Transition | Abbreviation | Typical Temperature Range (°C) | Typical Temperature Range (K) | Description |

| Glass Transition | Tg | -82 to -75 | 191 to 198 | The temperature at which the amorphous solid transitions to a viscous, supercooled liquid.[5][6] |

| Cold Crystallization | Tcc | -45 | 228 | An exothermic event where the supercooled liquid spontaneously crystallizes upon heating.[6] |

| Solid-Solid Phase Transition | Tss | -34 | 239 | A transition from one crystalline polymorph to another, also an exothermic process.[6] |

| Partial Melting | Tpm | 12 | 285 | The onset of melting, where some crystalline domains begin to transition to the liquid phase.[6] |

| Complete Melting | Tcm | 17 | 290 | The temperature at which the entire crystalline structure has melted into an isotropic liquid.[6] |

It is crucial to recognize that the precise temperatures of these transitions, particularly cold crystallization and solid-solid transitions, are highly dependent on the heating rate employed during the DSC experiment.[6]

The Influence of Anion Conformation

The [NTf₂]⁻ anion can exist in two primary conformations: cisoid (C₁) and transoid (C₂). Raman spectroscopy studies have revealed that the crystalline structure obtained through slow cooling is predominantly formed with the [NTf₂]⁻ anion in the cisoid conformation.[5] Conversely, rapid cooling (quenching) can trap the anion in the transoid conformation.[5] This conformational polymorphism is a key factor contributing to the complex phase behavior, as different crystalline packing arrangements can arise from the different anion shapes.

Experimental Characterization of Phase Behavior

To rigorously characterize the phase behavior of [N₄₁₁₁][NTf₂], a suite of analytical techniques is employed. The following sections provide detailed, self-validating protocols for the key experimental workflows.

Differential Scanning Calorimetry (DSC): Mapping the Thermal Landscape

DSC is the primary technique for identifying and quantifying the thermal transitions in [N₄₁₁₁][NTf₂]. It measures the difference in heat flow between the sample and a reference as a function of temperature.

-

Sample Preparation:

-

Ensure the [N₄₁₁₁][NTf₂] sample is of high purity (>99%) and has been thoroughly dried under vacuum to minimize the influence of water, which can alter the phase transitions.[6] A water content of less than 200 ppm is recommended.

-

Accurately weigh 5-10 mg of the ionic liquid into a hermetically sealed aluminum DSC pan. The hermetic seal is critical to prevent any volatilization, however slight, at elevated temperatures.

-

Prepare an identical, empty hermetically sealed aluminum pan to serve as the reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, across the temperature range of interest.

-

Purge the DSC cell with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.

-

-

Thermal Program:

-

Initial Cooling: Cool the sample from room temperature to a low temperature, typically -100 °C, at a controlled rate (e.g., 10 °C/min). This step is to ensure a consistent starting thermal history.

-

Isothermal Hold: Hold the sample at -100 °C for a period of 5-10 minutes to allow for thermal equilibration.

-

Heating Scan: Heat the sample from -100 °C to a temperature above its final melting point (e.g., 50 °C) at a controlled heating rate. To investigate the kinetics of the phase transitions, this scan should be repeated at various heating rates (e.g., 2, 5, 10, and 20 °C/min).[6]

-

Cooling Scan: After the heating scan, cool the sample back down to -100 °C at a controlled rate to observe the crystallization behavior from the melt.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify the glass transition (a step change in the baseline), cold crystallization (an exothermic peak), solid-solid transitions (exothermic peaks), and melting transitions (endothermic peaks).

-

Determine the onset temperature, peak temperature, and enthalpy of each transition using the analysis software.

-

Raman Spectroscopy: Probing Molecular Conformations

Raman spectroscopy is a powerful technique for investigating the conformational changes of the [NTf₂]⁻ anion during phase transitions.

-

Sample Preparation:

-

Place a small drop of high-purity, dried [N₄₁₁₁][NTf₂] on a temperature-controlled stage compatible with the Raman microscope.

-

-

Instrument Setup:

-

Use a confocal Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

-

-

Temperature-Controlled Measurement:

-

Acquire Raman spectra at various temperatures corresponding to the different phases identified by DSC (e.g., in the liquid state, the glassy state, and within the different crystalline phases).

-

Allow the sample to equilibrate at each target temperature for several minutes before acquiring the spectrum.

-

-

Data Analysis:

-

Analyze the Raman spectra, paying close attention to the vibrational modes of the [NTf₂]⁻ anion, particularly in the 740-750 cm⁻¹ region, which is sensitive to conformational changes.

-

Correlate changes in the Raman spectra with the phase transitions observed in the DSC thermograms to assign specific conformations to different solid phases.

-

The Impact of Impurities: The Role of Water

The presence of impurities, especially water, can significantly impact the phase behavior of ionic liquids. Water can act as a plasticizer, depressing the glass transition temperature and potentially altering the crystallization and melting behavior. For [N₄₁₁₁][NTf₂], which is hydrophobic, the effect of small amounts of water may be less pronounced than in hydrophilic ionic liquids. However, for precise and reproducible measurements, it is imperative to control the water content of the sample.

Concluding Remarks for the Advanced Practitioner

The phase behavior of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a rich and complex field of study, with the interplay of multiple thermal transitions and conformational polymorphism. A thorough understanding of these phenomena, achieved through the meticulous application of the experimental protocols outlined in this guide, is essential for the rational design and implementation of this ionic liquid in advanced applications. The dependence of the phase transitions on the thermal history underscores the importance of controlled and well-documented experimental conditions for achieving reproducible and reliable results.

References

-

Curry, N., & Shaw, S. K. (2019). Thermotropic Phase Transitions in Butyltrimethylammonium Bis(trifluoromethylsulfonyl)imide Ionic Liquids are Dependent on Heat Flux. The Journal of Physical Chemistry B, 123(22), 4757–4765. [Link]

-

Martinelli, A., et al. (2012). Thermal analysis and Raman spectra of different phases of the ionic liquid butyltrimethylammonium bis(trifluoromethylsulfonyl)imide. The Journal of Physical Chemistry B, 116(30), 9238-9245. [Link]

-

RoCo Global. (n.d.). Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, >99%. Retrieved February 7, 2026, from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023, December 29). Bistriflimide. In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Freire, M. G., et al. (2022). Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. Molecules, 27(21), 7263. [Link]

-

Zhang, S., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13497–13506. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 7, 2026, from [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

-

Lopes, J. N. C., & Pádua, A. A. H. (2017). Vibrational Spectroscopy of Ionic Liquids. Chemical Reviews, 117(17), 11468–11502. [Link]

Sources

- 1. roco.global [roco.global]

- 2. Butyltrimethylammonium Bis (trifluoromethylsulfonyl) Imide, C10H15F6N3O4S2, 174899-83-3, 1-Butyl-3-methylimidazolium bis (trifluoromethylsulfonyl) Imide [mallakchemicals.com]

- 3. Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | C9H18F6N2O4S2 | CID 12991988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bistriflimide - Wikipedia [en.wikipedia.org]

- 5. Thermal analysis and Raman spectra of different phases of the ionic liquid butyltrimethylammonium bis(trifluoromethylsulfonyl)imide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Safe Handling of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide

This guide provides a comprehensive overview of the safety data for Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide (BTMA-TFSI), an ionic liquid with diverse applications in electrochemical research, organic synthesis, and materials science.[1] As a Senior Application Scientist, my objective is to present this information not merely as a list of hazards, but as a practical resource for researchers, scientists, and drug development professionals to foster a culture of safety and informed risk assessment in the laboratory.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a substance is the cornerstone of safe handling. BTMA-TFSI is a quaternary ammonium salt with the molecular formula C9H18F6N2O4S2.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 396.36 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Melting Point | 7-17 °C | [1][2] |

| Density | 1.40 g/mL | [1][2] |

| Viscosity | 99.5 cP @ 25°C | [3] |

| Solubility | Soluble in some molecular solvents like methanol and acetone; insoluble in water and most petroleum aromatic solvents. | [4] |

The low melting point of BTMA-TFSI means it is often handled as a liquid at room temperature. Its negligible vapor pressure is a significant safety advantage over volatile organic solvents, reducing the risk of inhalation exposure.[5] However, its high density and viscosity require careful consideration during transfer and handling to prevent spills.

Hazard Identification and GHS Classification

BTMA-TFSI is classified as a hazardous substance.[6] The Globally Harmonized System (GHS) classification, as reported by various suppliers, indicates the following primary hazards:

-

Acute Toxicity (Oral and Dermal): Toxic if swallowed or in contact with skin.[7]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7] Some sources classify it as a skin and eye irritant.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[8]

-

Aquatic Toxicity: Toxic or harmful to aquatic life with long-lasting effects.[9]

It is crucial to recognize the potential for severe tissue damage upon contact. The corrosive nature of this ionic liquid necessitates stringent adherence to personal protective equipment (PPE) protocols.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for the safe handling of BTMA-TFSI. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Ventilation: All handling of BTMA-TFSI should be conducted in a well-ventilated area.[6] The use of a chemical fume hood is strongly recommended to minimize the potential for inhalation of any aerosols that may be generated.[8]

-

Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with BTMA-TFSI.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[9] It is imperative to check the breakthrough time and permeation rate of the glove material for the specific ionic liquid being used.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Full-Body Protection: In situations with a significant risk of splashing or for large-scale operations, additional protective clothing may be necessary.[9]

-

-

Respiratory Protection: While the low volatility of BTMA-TFSI reduces the risk of inhalation, if aerosols are generated or handling occurs in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

The following diagram illustrates the hierarchy of controls for safe handling:

Caption: Hierarchy of controls for mitigating exposure to BTMA-TFSI.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water.[9] Remove contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] Seek immediate medical attention.

It is imperative that all laboratory personnel are trained in these first-aid procedures and know the location of safety equipment.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

Handling

-

Avoid contact with skin and eyes.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep in a cool place. Recommended storage temperature is 2-8 °C.

-

Store away from incompatible materials.[6]

-

The substance is hygroscopic and should be protected from moisture. Handling under an inert gas is recommended.

The following workflow outlines the key steps for safe handling and storage:

Caption: Recommended workflow for the safe handling and storage of BTMA-TFSI.

Accidental Release Measures

In the event of a spill, a calm and methodical response is crucial to mitigate the hazard.

-

Minor Spills:

-

Evacuate unnecessary personnel from the area.[6]

-

Ensure adequate ventilation.[6]

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6]

-

Collect the absorbed material into a suitable, labeled container for disposal.[6]

-

Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

-

Major Spills:

Toxicological and Ecological Information

Detailed toxicological and ecological data for BTMA-TFSI are limited in publicly available safety data sheets. Most sources state that no data is available for carcinogenicity, mutagenicity, or reproductive toxicity. However, the acute toxicity and corrosive nature of the compound are well-documented.

The environmental hazards indicate that BTMA-TFSI is toxic or harmful to aquatic life with long-lasting effects.[9] Therefore, it is imperative to prevent its release into the environment. All waste containing this ionic liquid must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6]

Stability and Reactivity

BTMA-TFSI is generally stable under recommended storage conditions.[9] However, it is incompatible with strong oxidizing agents.[8] Contact with these materials should be avoided to prevent hazardous reactions. The substance is also sensitive to moisture and should be stored under dry conditions.

Conclusion

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a valuable tool in modern chemical research, but its safe use hinges on a thorough understanding of its hazards and the implementation of robust safety protocols. This guide has synthesized critical safety information to empower researchers to work with this ionic liquid confidently and responsibly. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, the risks associated with BTMA-TFSI can be effectively managed.

References

-

RoCo Global. (n.d.). Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, >99%. Retrieved from [Link]

- Su, Y., Yang, M., Wang, P., Li, C., Cai, Y., & Ren, N. (2011). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry, 23(10), 4358-4360.

-

Mallak Specialties Pvt Ltd. (n.d.). 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]

-

PubChem. (n.d.). Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Butyl-trimethyl-ammonium-bis-(trifluoromethylsulphonyl)-imide (N1114 BTA), 100 g. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]

- 3. roco.global [roco.global]

- 4. asianpubs.org [asianpubs.org]

- 5. Butyl-trimethyl-ammonium-bis-(trifluoromethylsulphonyl)-imide (N1114 BTA), 100 g, CAS No. 258273-75-5 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | C9H18F6N2O4S2 | CID 12991988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. proionic.com [proionic.com]

- 10. tcichemicals.com [tcichemicals.com]

handling and storage protocols for quaternary ammonium ionic liquids

An In-Depth Technical Guide to the Handling and Storage Protocols for Quaternary Ammonium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium ionic liquids (QAILs) represent a versatile class of compounds with burgeoning applications in drug development, catalysis, and materials science. Their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solubility, distinguish them from traditional volatile organic solvents.[1][2] However, these characteristics also necessitate specific handling and storage protocols to ensure laboratory safety, maintain sample integrity, and mitigate environmental impact. This guide provides a comprehensive framework for the safe and effective management of QAILs, grounded in an understanding of their inherent chemical nature. We will delve into the critical aspects of risk assessment, appropriate personal protective equipment, storage best practices, and emergency preparedness, offering field-proven insights to support researchers in their work with these promising materials.

Understanding the Core Attributes of Quaternary Ammonium Ionic Liquids

A foundational understanding of the properties of QAILs is paramount to implementing effective handling and storage procedures. Unlike conventional molecular solvents, QAILs are composed entirely of ions—a bulky organic cation and an organic or inorganic anion.[1] This ionic constitution is the wellspring of their distinct characteristics.

1.1. Physicochemical Properties and Their Safety Implications

| Property | Typical Characteristics | Causality and Safety Implication |

| Vapor Pressure | Extremely low (can be as low as 10⁻¹⁰ Pa).[1] | Inhalation Hazard: While the risk of inhaling vapors at room temperature is minimal, aerosols can be generated during vigorous mixing or heating, necessitating handling in well-ventilated areas. |

| Thermal Stability | Generally high, with decomposition temperatures often exceeding 250°C.[3][4] Stability is influenced by the anion and cation structure.[3][4] | Decomposition Products: High temperatures can lead to thermal decomposition, releasing potentially toxic and harmful gases.[3] Knowledge of the specific QAIL's decomposition temperature is crucial for high-temperature applications. |

| Hygroscopicity | Many QAILs are hygroscopic, readily absorbing moisture from the atmosphere.[5][6][7] The degree of hygroscopicity is largely dependent on the anion (e.g., chloride anions are particularly prone).[8][9] | Sample Integrity & Reactivity: Absorbed water can alter the physical properties (viscosity, conductivity) and reactivity of the ionic liquid.[4][7] This necessitates storage in dry, tightly sealed containers. |

| Solubility | Water solubility varies widely depending on the constituent ions.[10] | Spill & Disposal: Water-soluble QAILs pose a greater risk of environmental dissemination in the event of a spill. This property influences the choice of cleanup and disposal methods. |

| Viscosity | Generally more viscous than common molecular solvents. Viscosity is influenced by the size and shape of the ions.[11][12] | Handling & Transfer: Higher viscosity can make transferring QAILs more challenging, potentially leading to splashes or spills. Careful pouring and appropriate equipment are necessary. |

1.2. Toxicological Profile: A Class-Specific Hazard Assessment

While often touted as "green" solvents due to their low volatility, it is a critical misconception that ionic liquids are universally non-toxic. Quaternary ammonium compounds, as a class, can exhibit significant biological activity.[6][13]

-

Acute Toxicity: Many QAILs are classified as harmful if swallowed, inhaled, or in contact with skin.[14][15] Severe toxicity can lead to organ failure, seizures, and in extreme cases, death.[16]

-

Corrosivity and Irritation: QAILs can be corrosive or irritating to the skin and eyes.[15] Prolonged or repeated exposure should be avoided.

-

Antimicrobial Activity: The inherent antimicrobial properties of many QAILs, while beneficial in some applications, also indicate a potential for disrupting biological systems.[6][10]

Therefore, all QAILs should be treated as potentially hazardous substances. A thorough review of the Safety Data Sheet (SDS) for each specific ionic liquid is mandatory before any handling.

Laboratory Handling Protocols: A Self-Validating System

The following protocols are designed as a self-validating system, where the causality behind each step reinforces safe practices and minimizes risk.

2.1. Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable.[17]

-

Eye Protection: Safety glasses with side shields are the minimum requirement.[14] When there is a risk of splashing, a full face shield should be worn over safety glasses.[17][18]

-

Hand Protection: Chemical-resistant gloves are mandatory.[14] Nitrile gloves are a common choice, but compatibility should be verified against the specific QAIL's SDS. Gloves must be inspected before use and disposed of properly after handling.[14]

-

Body Protection: A lab coat should be worn to protect against accidental spills.[14] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[18]

-

Respiratory Protection: While the low vapor pressure of QAILs limits the risk of inhalation at ambient temperatures, a respirator may be necessary when heating these compounds or creating aerosols.[16] Work should be conducted in a well-ventilated area or a fume hood.[14][16]

2.2. General Handling Workflow

The following workflow outlines a systematic approach to handling QAILs in a laboratory setting.

Caption: General workflow for handling quaternary ammonium ionic liquids.

Step-by-Step Methodology:

-

Preparation:

-

Review SDS: Before handling any new QAIL, thoroughly read its SDS to understand its specific hazards, required PPE, and emergency procedures.

-

Don PPE: Put on all required personal protective equipment as outlined in section 2.1.[14]

-

Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially if heating or agitating the QAIL.[14][16]

-

-

Handling:

-

Transfer: Due to their potential viscosity, pour QAILs slowly and carefully to avoid splashes. Use appropriate tools like a spatula or pipette for transferring smaller quantities.

-

Container Management: Keep the container tightly sealed when not in use to prevent the absorption of atmospheric moisture and contamination.[5][14]

-

Chemical Compatibility: Be aware of incompatible materials. Avoid mixing different cleaning agents with QAILs, as this can produce toxic fumes.[16]

-

-

Post-Handling:

-

Decontamination: Clean any contaminated surfaces thoroughly.

-

Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to institutional and local regulations.

-

Hygiene: Wash hands thoroughly with soap and water after handling QAILs, even if gloves were worn.[14]

-

Storage Protocols: Ensuring Long-Term Stability and Safety

Proper storage is crucial for maintaining the chemical integrity of QAILs and preventing accidents.

3.1. Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, stable temperature (e.g., -20 to 25°C).[14] | Prevents thermal degradation and potential side reactions. Avoid extreme temperature fluctuations. |

| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) for highly sensitive or hygroscopic QAILs.[5] | Minimizes water absorption which can alter the QAIL's properties.[5][6] |

| Light | Away from direct sunlight, in a dark location.[5] | Prevents potential light-induced degradation. |

| Container | Tightly sealed, original or compatible container. Glass is often preferred over plastic.[5][14][16] | Prevents contamination and moisture ingress. Some plastics may be dissolved by certain ionic liquids.[5] |

3.2. Segregation and Labeling

-

Segregation: Store QAILs away from incompatible materials, particularly strong oxidizing agents.

-

Labeling: Ensure all containers are clearly labeled with the full chemical name, hazard warnings, and date of receipt.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing accidental spills or exposures.

4.1. Spill Response

For minor spills (generally less than 1 liter, depending on institutional policy and the specific hazards of the QAIL), laboratory personnel with the proper training and equipment can perform cleanup.[19] For large spills, evacuate the area and contact emergency personnel.[20]

Caption: Workflow for responding to a minor QAIL spill.

Experimental Protocol for Minor Spill Cleanup:

-

Alert and Secure: Immediately notify others in the vicinity of the spill.[21]

-

Protect Yourself: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21]

-

Contain: If the spill is spreading, create a dike around the perimeter using an inert absorbent material like vermiculite, sand, or commercial spill pads.[20][21]

-

Absorb: Slowly apply absorbent material over the spill, working from the outside in.[19][21] Allow the material to fully absorb the liquid.[19]

-

Collect: Using tongs or a scoop, carefully collect the saturated absorbent material and place it into a labeled, sealable container for hazardous waste.[19][21]

-

Decontaminate: Wipe the spill area with a wet paper towel or soapy water.[19][21] Dispose of the cleaning materials as hazardous waste.

-

Report: Inform your supervisor of the incident.

4.2. Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[22] Remove any contaminated clothing.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Waste Disposal

QAILs and all materials contaminated with them must be disposed of as hazardous chemical waste.[21] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour QAILs down the drain.

Conclusion

Quaternary ammonium ionic liquids offer significant advantages in various scientific fields, but their unique properties demand a respectful and informed approach to their handling and storage. By understanding their inherent hazards, implementing robust safety protocols, and preparing for potential emergencies, researchers can work with these materials safely and effectively, unlocking their full potential while maintaining a secure laboratory environment. Adherence to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in all laboratory practices is the cornerstone of responsible scientific advancement.

References

-

National Center for Biotechnology Information. (2023, July 15). Quaternary Ammonium Compound Toxicity. StatPearls - NCBI Bookshelf. [Link]

-

Hampton Research. (2024, October 10). Safety Data Sheet. [Link]

-

Vereshchagin, A. N., Frolov, N. A., Egorova, K. S., Seitkalieva, M. M., & Ananikov, V. P. (2021). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. International Journal of Molecular Sciences, 22(13), 6793. [Link]

-

Toxics Use Reduction Institute. (2021, November). Quaternary Ammonium Compounds Fact Sheet. [Link]

-

Unknown. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

-

ResearchGate. (2025, August 10). Thermal Stability and Flammability of Several Quaternary Ammonium Ionic Liquids. [Link]

-

ResearchGate. (2020, January 9). Once you synthesize Ionic liquid , how do you preserve it so that it don't get decompose? Any idea?. [Link]

-

Zheng, G., Webster, T. F., & Salamova, A. (2022). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 56(10), 6187–6204. [Link]

-

Mass.gov. Quaternary Ammonium Compounds (QACs). [Link]

-

Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189. [Link]

-

Silent Spring Institute. (2023). Background Document on Quaternary Ammonium Compounds in Cleaning Products and Beauty, Personal Care, and Hygiene Products. [Link]

-

Cao, Y., & Mu, T. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

-

Wikipedia. Ionic liquid. [Link]

-

Rilo, E., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Molecules, 29(8), 1758. [Link]

-

ResearchGate. (2025, August 9). Compatibility of quaternary ammonium-based ionic liquid electrolytes with electrodes in lithium ion batteries. [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]

-

ACS Publications. (2026, February 2). Ionic Liquid Functionalized Layered Double Hydroxides Achieve Near-Zero Wear on Steel–Steel Contacts. [Link]

-

University of California, Berkeley, Environment, Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures. [Link]

-

Kato, H., & Hagiwara, R. (2013). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. Chemical Reviews, 113(4), 2655–2690. [Link]

-

Cvjetko, M., Radošević, K., & Vinković Vrček, I. (2020). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(21), 8016. [Link]

-

ResearchGate. (2024, April 8). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. [Link]

-

Biblioteka Nauki. Toxicity of quaternary ammonium ionic liquids to aquatic organisms. [Link]

-

MDPI. (2025). Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency. [Link]

-

ResearchGate. (2023, December 6). Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview. [Link]

-

ACS Publications. (2025, June 16). Protic Ionic Liquids as Eco-Friendly Surfactants for Oil Spill Remediation: Synthesis, Characterization, and Performance Evaluation. [Link]

-

Office of Scientific and Technical Information. (2012, January 9). Water-clustering in hygroscopic Ionic Liquid - an implicit solvent analysis. [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

-

Princeton University Environmental Health and Safety. Cryogenic Liquid PPE. [Link]

-

Wikipedia. Zeolite. [Link]

-

National Center for Biotechnology Information. (2013). On the Chemical Stabilities of Ionic Liquids. [Link]

-

MDPI. (2024). Harnessing Natural Deep Eutectic Solvents for Functional Foods: Enhancing Extraction, and Antioxidant/Anti-Inflammatory Bioactivity. [Link]

-

MD Searchlight. Quaternary Ammonium Compound Toxicity. [Link]

-

ResearchGate. (2023). Synthesis and Thermal Stability of Bis-Quaternary Ammonium Ionic Liquids with Inorganic Anions. [Link]

-

Hazchem Safety Ltd. What PPE Is Needed For Cryogenic Fluid?. [Link]

-

ACS Publications. (2014, April 23). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. [Link]

-

MDPI. (2024). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. [Link]

-

ResearchGate. (2015, September 1). How do I handle with ionic liquids?. [Link]

-

Academia.edu. Stability of Ionic Liquids in Application Conditions. [Link]

Sources

- 1. Ionic liquid - Wikipedia [en.wikipedia.org]

- 2. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. osti.gov [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. hamptonresearch.com [hamptonresearch.com]

- 15. turi.org [turi.org]

- 16. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 18. hazchemsafety.com [hazchemsafety.com]

- 19. ehs.utk.edu [ehs.utk.edu]

- 20. ccny.cuny.edu [ccny.cuny.edu]

- 21. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 22. ehs.princeton.edu [ehs.princeton.edu]

Methodological & Application

Performance of [BTM][TFSI] in High-Voltage Supercapacitors: Application Notes and Protocols

Introduction: The Imperative for Advanced Energy Storage

The rapid evolution of portable electronics, electric vehicles, and grid-scale energy storage solutions has precipitated an urgent demand for high-performance energy storage devices. While batteries offer high energy density, they often fall short in terms of power density and cycling stability. Supercapacitors, also known as ultracapacitors or electrochemical double-layer capacitors (EDLCs), bridge this gap by providing rapid charge-discharge capabilities, exceptional power density, and a virtually unlimited cycle life. The quest for enhancing the energy density of supercapacitors, which is proportional to the square of the operating voltage, has led to the exploration of novel electrolyte systems capable of withstanding high voltages without degradation. Ionic liquids (ILs), with their wide electrochemical stability windows, negligible volatility, and high thermal stability, have emerged as promising candidates to replace conventional aqueous and organic electrolytes in high-voltage supercapacitor applications.

This document provides a comprehensive guide to the application of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BTM][TFSI]), a prominent room-temperature ionic liquid, in high-voltage supercapacitors. We will delve into the fundamental properties of [BTM][TFSI], present detailed protocols for the fabrication of symmetric supercapacitors using this electrolyte, and outline the key electrochemical characterization techniques to evaluate their performance. This guide is intended for researchers, scientists, and professionals in the fields of materials science, electrochemistry, and energy storage.

[BTM][TFSI]: A Superior Electrolyte for High-Voltage Applications

The choice of electrolyte is paramount in determining the performance of a supercapacitor. [BTM][TFSI] possesses a unique combination of physicochemical properties that make it an excellent candidate for high-voltage applications.

Key Physicochemical Properties of [BTM][TFSI]

| Property | Value | Significance in Supercapacitors |

| Electrochemical Stability Window (ESW) | Up to 4.5 V and beyond | Enables higher operating voltages, leading to a significant increase in energy density (E = ½CV²). |

| Ionic Conductivity | ~1-10 mS/cm at room temperature | Facilitates efficient ion transport between the electrodes and the electrolyte, crucial for high power performance.[1][2] |

| Viscosity | ~50-100 mPa·s at room temperature | A moderate viscosity ensures good ionic mobility while maintaining a stable electrode-electrolyte interface. |

| Thermal Stability | Decomposition temperature > 350 °C | Allows for operation over a wide temperature range and enhances the safety of the device. |

| Hydrophobicity | Low water miscibility | The hydrophobic nature of the TFSI⁻ anion minimizes water contamination, which can narrow the electrochemical window and lead to device degradation. |

| Non-flammability & Low Volatility | Negligible vapor pressure | Significantly improves the safety profile of the supercapacitor compared to volatile and flammable organic electrolytes.[1] |

The wide electrochemical stability window of [BTM][TFSI] is a direct consequence of the robust nature of the BTM⁺ cation and the TFSI⁻ anion. The delocalized positive charge on the imidazolium ring of the BTM⁺ cation and the high stability of the TFSI⁻ anion against oxidation and reduction contribute to this wide operational voltage range.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the fabrication and characterization of a symmetric supercapacitor utilizing [BTM][TFSI] as the electrolyte and activated carbon as the electrode material.

Protocol 1: Activated Carbon Electrode Preparation

Activated carbon is a widely used electrode material for supercapacitors due to its high specific surface area, good electrical conductivity, and cost-effectiveness.

Materials and Equipment:

-

Activated Carbon (AC) powder (high specific surface area, e.g., >1500 m²/g)

-

Conductive additive (e.g., carbon black, acetylene black)

-

Binder (e.g., Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (PVDF))

-

Solvent (e.g., ethanol for PTFE, N-Methyl-2-pyrrolidone (NMP) for PVDF)

-

Current collector (e.g., aluminum foil, nickel foam)

-

Mortar and pestle or planetary ball mill

-

Doctor blade or film applicator

-

Vacuum oven

Procedure:

-

Slurry Preparation:

-

In a mortar or a milling jar, thoroughly mix the activated carbon, conductive additive, and binder in a weight ratio of 80:10:10.[3]

-

Gradually add the appropriate solvent to the mixture while continuously mixing until a homogeneous slurry with a paste-like consistency is formed. The amount of solvent will vary depending on the specific materials used.

-

-

Electrode Casting:

-

Clean the surface of the current collector with a suitable solvent (e.g., acetone, ethanol) to remove any grease or contaminants.

-

Place the cleaned current collector on a flat surface.

-

Cast the prepared slurry onto the current collector using a doctor blade or film applicator to achieve a uniform thickness (typically 50-100 µm).

-

-

Drying:

-

Transfer the coated current collector to a vacuum oven.

-

Dry the electrode at 80-120°C under vacuum for at least 12 hours to completely remove the solvent.

-

-

Electrode Punching:

-

Once dried, punch out circular electrodes of a desired diameter (e.g., 12 mm) from the coated foil.

-

Record the mass of the active material on each electrode.

-

dot graph TD { A[Mixing: Activated Carbon, Conductive Additive, Binder] --> B[Slurry Formation with Solvent]; B --> C[Casting on Current Collector]; C --> D[Drying in Vacuum Oven]; D --> E[Electrode Punching]; subgraph Electrode Preparation Workflow A; B; C; D; E; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] D; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] E; }

Caption: Workflow for Activated Carbon Electrode Preparation.

Protocol 2: Symmetric Supercapacitor Assembly (Coin Cell)

This protocol describes the assembly of a symmetric supercapacitor in a standard CR2032 coin cell format. All assembly steps should be performed in an argon-filled glovebox to prevent moisture and air contamination.

Materials and Equipment:

-

Two activated carbon electrodes (prepared as in Protocol 1)

-

[BTM][TFSI] electrolyte

-

Separator (e.g., Celgard®, glass fiber filter)

-

CR2032 coin cell components (casings, spacers, spring)

-

Coin cell crimper

-

Micropipette

Procedure:

-

Component Preparation:

-

Dry all coin cell components, the separator, and the prepared electrodes in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

-

Transfer all components into an argon-filled glovebox.

-

-

Assembly:

-

Place the negative-side casing of the coin cell on the crimper die.

-

Place one activated carbon electrode in the center of the casing, with the active material side facing up.

-

Using a micropipette, drop a small amount of the [BTM][TFSI] electrolyte (typically 20-30 µL) onto the electrode surface to ensure it is fully wetted.

-

Place a separator disc on top of the wetted electrode.

-

Add another small drop of the electrolyte onto the separator.

-

Place the second activated carbon electrode on top of the separator, with the active material side facing down.

-

Add a spacer disk and a spring on top of the second electrode.

-

Carefully place the positive-side casing on top of the assembly.

-

-

Crimping:

-

Transfer the assembled coin cell to the crimping machine and apply pressure to seal the cell. Ensure a proper seal to prevent electrolyte leakage.

-

dot graph TD { A[Place Negative Casing] --> B[Insert First Electrode]; B --> C[Add Electrolyte]; C --> D[Place Separator]; D --> E[Add More Electrolyte]; E --> F[Insert Second Electrode]; F --> G[Add Spacer and Spring]; G --> H[Place Positive Casing]; H --> I[Crimp to Seal]; subgraph Coin Cell Assembly Workflow A; B; C; D; E; F; G; H; I; end node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] A; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] B; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] C; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] D; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] E; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] F; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] G; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] H; node[shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] I; }

Caption: Symmetric Supercapacitor Coin Cell Assembly Workflow.

Protocol 3: Electrochemical Characterization

Electrochemical characterization is crucial to evaluate the performance of the assembled supercapacitor. The following are the standard techniques used.

Equipment:

-

Potentiostat/Galvanostat with electrochemical impedance spectroscopy (EIS) capability

A. Cyclic Voltammetry (CV)

CV is used to determine the capacitive behavior and the electrochemical stability window of the supercapacitor.

Procedure:

-

Connect the assembled coin cell to the potentiostat.

-

Set the potential window (e.g., 0 to 3.5 V for [BTM][TFSI]).

-

Perform CV scans at different scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

-

Analysis:

-

A rectangular-shaped CV curve indicates ideal capacitive behavior.

-

The specific capacitance (C, in F/g) can be calculated from the CV curve using the following equation: C = ∫I(V)dV / (2 * v * m * ΔV) where ∫I(V)dV is the integrated area of the CV curve, v is the scan rate (V/s), m is the mass of the active material on one electrode (g), and ΔV is the potential window (V).

-

B. Galvanostatic Charge-Discharge (GCD)

GCD is used to determine the specific capacitance, energy density, and power density of the supercapacitor.

Procedure:

-

Connect the coin cell to the galvanostat.

-

Set the potential window (e.g., 0 to 3.5 V).

-

Apply a constant current for charging and discharging at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).

-

Analysis:

-

The specific capacitance (C, in F/g) can be calculated from the discharge curve using the following equation: C = (I * Δt) / (m * ΔV) where I is the discharge current (A), Δt is the discharge time (s), m is the mass of the active material on one electrode (g), and ΔV is the potential window (V).

-

The energy density (E, in Wh/kg) is calculated as: E = (C * ΔV²) / (2 * 3.6)

-

The power density (P, in W/kg) is calculated as: P = (E * 3600) / Δt

-

C. Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the internal resistance and ion diffusion kinetics of the supercapacitor.

Procedure:

-

Connect the coin cell to the potentiostat with EIS capability.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Analysis:

-

The Nyquist plot is used to determine the equivalent series resistance (ESR) from the intercept on the real axis at high frequency, and the charge transfer resistance from the diameter of the semicircle.

-

D. Cycling Stability

Cycling stability is a measure of the supercapacitor's ability to retain its capacitance over a large number of charge-discharge cycles.

Procedure:

-

Perform continuous GCD cycling at a constant current density for a large number of cycles (e.g., 10,000 cycles).

-

Analysis:

-

The capacitance retention is calculated as the ratio of the capacitance after a certain number of cycles to the initial capacitance. High cycling stability is indicated by a capacitance retention of over 90% after thousands of cycles.[1]

-

Expected Performance of [BTM][TFSI] Based Supercapacitors

While specific performance data for [BTM][TFSI] in high-voltage supercapacitors is still emerging in the literature, based on the performance of other imidazolium-based TFSI ionic liquids, the following performance can be anticipated:

| Performance Metric | Expected Value |

| Operating Voltage | 3.0 - 3.5 V |

| Specific Capacitance | 100 - 150 F/g (with activated carbon) |

| Energy Density | 25 - 40 Wh/kg |

| Power Density | > 5000 W/kg |

| Cycling Stability | > 90% capacitance retention after 10,000 cycles |

It is important to note that these values are highly dependent on the specific electrode material, electrode architecture, and cell design.

Safety and Handling of [BTM][TFSI]

As a chemical, [BTM][TFSI] requires careful handling. Always refer to the Safety Data Sheet (SDS) provided by the supplier before use.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.[4][5]

-

Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of any potential vapors, although the vapor pressure is very low.[4][5]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][5] Do not ingest.

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.[4]

-

Disposal: Dispose of [BTM][TFSI] and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.

Conclusion

[BTM][TFSI] stands out as a highly promising electrolyte for the development of high-voltage supercapacitors. Its wide electrochemical stability window, good ionic conductivity, high thermal stability, and inherent safety features address many of the limitations of conventional electrolytes. The detailed protocols provided in this guide offer a practical framework for researchers and engineers to fabricate and characterize high-performance supercapacitors based on this ionic liquid. Further research focusing on optimizing the electrode-electrolyte interface and exploring novel electrode materials in conjunction with [BTM][TFSI] will undoubtedly push the boundaries of electrochemical energy storage.

References

-

Chem-Impex. 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. Available from: [Link]

-

ResearchGate. Measurement and Correlation of the Electrical Conductivity of the Ionic Liquid [BMIM][TFSI] in Binary Organic Solvents. Available from: [Link]

-

Iolitec. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide Safety Data Sheet. Available from: [Link]

- Nowell, J. S., et al. (2018). A new high performance ionic liquid mixture electrolyte for large temperature range supercapacitor applications (−70 °C–80 °C) operating at 3.5V cell voltage. Journal of Power Sources, 396, 568-577.

- Preparation and Characterization of Physically Activated Carbon and Its Energetic Application for All-Solid-State Supercapacitors: A Case Study. ACS Omega, 8(25), 22665–22678. (2023).

- Experimental and data-driven investigation of hydrophilic and hydrophobic ionic liquids for supercapacitors.

- Methodologies for Fabricating Flexible Supercapacitors. Micromachines, 12(10), 1153. (2021).

- Electrode Materials for Ionic Liquid Based-Supercapacitors. CORE. (2007).

- Supercapacitor with high cycling stability through electrochemical deposition of metal-organic frameworks/polypyrrole positive electrode. ACS Applied Materials & Interfaces, 10(41), 35239–35246. (2018).

- Fabrication of symmetric supercapacitors based on MOF-derived nanoporous carbons. Journal of Materials Chemistry A, 2(40), 16903-16909. (2014).